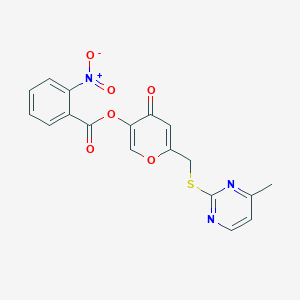

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate

Description

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate (IUPAC name: Benzoic acid, 4-methyl-3-nitro-, 6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-4H-pyran-3-yl ester; CAS RN: 877636-49-2) is a synthetic ester derivative featuring a pyran-4-one core fused with a pyrimidine-thioether moiety and a 2-nitrobenzoate ester group . The compound’s structure integrates three key components:

- 4-Methylpyrimidin-2-yl thioether: A sulfur-linked pyrimidine substituent, which may enhance lipophilicity and influence intermolecular interactions.

- 2-Nitrobenzoate ester: An electron-withdrawing nitro group at the ortho position of the benzyl ring, likely affecting electronic properties and reactivity .

Properties

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O6S/c1-11-6-7-19-18(20-11)28-10-12-8-15(22)16(9-26-12)27-17(23)13-4-2-3-5-14(13)21(24)25/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRULBJCPMVPFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine derivative, followed by the formation of the pyran ring, and finally, the introduction of the nitrobenzoate group. Common reagents used in these reactions include thionyl chloride, methyl iodide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine and nitrobenzoate moieties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a functional antagonist of the apelin/APJ receptor, which plays a critical role in cardiovascular homeostasis. Research indicates that it exhibits selectivity over other G-protein coupled receptors (GPCRs), making it a candidate for further pharmacological studies aimed at treating cardiovascular diseases .

Case Study:

In a study published in Bioorganic & Medicinal Chemistry Letters, the compound was characterized for its antagonistic properties against the apelin/APJ receptor. It was found to be over 37-fold selective compared to the angiotensin II type 1 receptor, suggesting potential therapeutic applications in managing heart-related conditions .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its complex structure and reactivity. The presence of various functional groups allows it to participate in multiple chemical reactions, facilitating the development of new synthetic pathways.

Synthetic Routes:

The synthesis typically involves multi-step organic reactions:

- Preparation of the pyrimidine derivative.

- Formation of the thioether linkage through thiol reaction.

- Cyclization to form the pyran ring.

- Esterification with 2-nitrobenzoic acid to yield the final product.

Common reagents include dichloromethane, dimethylformamide, and bases such as potassium carbonate .

Preliminary studies suggest that compounds with similar structural motifs may exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. The presence of both nitrogen and sulfur heteroatoms enhances its potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyranones can possess antimicrobial properties. The unique structure of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate may enhance its efficacy against various pathogens.

Anti-inflammatory Effects

The compound's interaction with specific receptors suggests potential anti-inflammatory applications. Further studies are needed to elucidate its mechanisms of action and therapeutic viability .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Functional antagonist of apelin/APJ receptor; potential treatment for cardiovascular diseases |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules; versatile reactivity |

| Biological Activity | Potential antimicrobial and anti-inflammatory effects; requires further investigation |

Mechanism of Action

The mechanism of action of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Pathways involved could include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Key Insights :

- Replacing 2-nitrobenzoate with cinnamate (as in ) reduces polarity, which could improve membrane permeability but decrease solubility .

Thioether-Linked Pyrimidine Modifications

The 4-methylpyrimidin-2-yl thioether moiety is critical for molecular recognition. Comparisons with analogous thioether-containing compounds reveal structural and functional trends:

Key Insights :

- Pyrimidine-thioether linkages (as in the target compound) may confer metabolic stability compared to aliphatic thioethers (e.g., 2-chloroethyl in ) .

- The 4-methyl group on the pyrimidine ring likely reduces steric hindrance, facilitating interactions with biological targets compared to bulkier substituents like naphthylmethyl .

Pyran-4-one Core Modifications

The pyran-4-one scaffold is shared with derivatives such as those in and , though ester and substituent variations alter functionality:

Key Insights :

- The target compound’s 2-nitrobenzoate group provides a single electron-withdrawing substituent, contrasting with phthalate’s dual carboxylates, which may alter solubility and metal-binding capacity .

- The absence of bulky groups (e.g., 4-methoxyphenoxy in ) likely improves the target compound’s conformational flexibility .

Biological Activity

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a pyrimidine ring, a pyranone moiety, and a nitrobenzoate group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 368.37 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities. The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells, potentially influencing signaling pathways and metabolic processes.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

- Antimicrobial Activity : The presence of the pyrimidine and pyran rings suggests that the compound may exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting key enzymatic functions.

- Antioxidant Properties : Compounds containing thiol groups are known for their antioxidant capabilities. This compound may help in scavenging free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

A review of the literature reveals several studies investigating the biological activity of related compounds:

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Pyrimidine-Thioether Linkage : This step involves reacting a pyrimidine derivative with a thiol to introduce the thioether linkage.

- Cyclization to Form Pyran Ring : A cyclization reaction is performed to form the pyran structure, followed by esterification with 2-nitrobenzoic acid.

- Characterization : The final product is characterized using NMR, mass spectrometry, and IR spectroscopy to confirm its structure.

Q & A

Q. What established synthetic routes are available for 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate, and what are their critical optimization parameters?

Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyran-4-one core via cyclization of diketones or esterification of hydroxy-pyran derivatives .

- Step 2 : Thioether linkage introduction using (4-methylpyrimidin-2-yl)thiol under basic conditions (e.g., triethylamine in DMF) to avoid oxidation of the thiol group .

- Step 3 : Esterification with 2-nitrobenzoyl chloride, requiring anhydrous conditions and controlled temperatures (0–5°C) to prevent hydrolysis .

Key parameters : Purification via column chromatography (silica gel, ethyl acetate/hexane) and yield optimization by adjusting stoichiometry of thiol:pyran derivatives (1:1.2 molar ratio) .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity of this compound?

- NMR spectroscopy : - and -NMR to verify substitution patterns (e.g., pyrimidine protons at δ 8.2–8.5 ppm, nitrobenzoate carbonyl at ~170 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts from incomplete esterification .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] = 443.3 g/mol) .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies involving this compound?

Contradictions often arise from:

- Purity variability : Validate purity with orthogonal methods (e.g., HPLC coupled with UV and MS detection) .

- Solvent effects : Use standardized solvents (e.g., DMSO) and control for concentration-dependent aggregation .

- Biological assay conditions : Replicate under controlled pH (7.4 buffer), temperature (37°C), and cell line passage numbers .

Example : Inconsistent IC values in kinase inhibition assays may require re-evaluation of ATP concentration (1–10 mM range) .

Q. What computational strategies are effective for predicting this compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitro group’s electron-withdrawing effect) .

- Molecular docking : Use AutoDock Vina with protein crystal structures (e.g., PDB IDs) to simulate interactions with pyrimidine-binding enzymes .

- MD simulations : Assess stability of thioether linkages in aqueous environments (100 ns trajectories, AMBER force field) .

Q. How can environmental stability and degradation pathways be systematically evaluated?

- Hydrolytic stability : Incubate in buffers (pH 2–12, 37°C) and monitor degradation via LC-MS; nitrobenzoate ester is prone to alkaline hydrolysis (t < 24 h at pH 12) .

- Photodegradation : Expose to UV-Vis light (300–800 nm) and identify photoproducts (e.g., nitroso derivatives) using GC-MS .

- Microbial degradation : Use soil slurry models (OECD 307 guidelines) to track aerobic/anaerobic breakdown .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Thioether formation | (4-methylpyrimidin-2-yl)thiol, DMF, EtN, 60°C | 72 | 92 | |

| Esterification | 2-nitrobenzoyl chloride, CHCl, 0°C | 65 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.